Cas no 873403-46-4 (6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core with a cyclohexylmethyl substituent at the 6-position and a thioxo group at the 2-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and organic synthesis. The cyclohexylmethyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The thioxo group offers a versatile handle for further functionalization, enabling derivatization into thiol or thiourea analogs. Its rigid pyrimidinone scaffold is advantageous for designing enzyme inhibitors or ligands targeting nucleotide-binding proteins. The compound’s stability and synthetic accessibility make it a valuable intermediate for developing pharmacologically active molecules or exploring structure-activity relationships in drug discovery.
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure
873403-46-4 structure
Product Name:6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS No:873403-46-4
MF:C11H16N2OS
MW:224.322541236877
CID:5547012
Update Time:2025-10-30

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-(cyclohexylmethyl)-2,3-dihydro-2-thioxo-
    • 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
    • 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • Inchi: 1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15)
    • InChI Key: AUVQTSCYLFZLSM-UHFFFAOYSA-N
    • SMILES: C1(=S)NC(CC2CCCCC2)=CC(=O)N1

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C273206-100mg
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
873403-46-4
100mg
$ 70.00 2022-04-01
TRC
C273206-500mg
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
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$ 250.00 2022-04-01
TRC
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6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
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$ 390.00 2022-04-01
Life Chemicals
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F1967-3680-0.5g
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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$270.0 2023-09-06
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F1967-3680-2.5g
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Life Chemicals
F1967-3680-5g
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Additional information on 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Comprehensive Overview of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 873403-46-4): Properties, Applications, and Industry Insights

In the realm of heterocyclic chemistry, 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 873403-46-4) stands out as a structurally unique compound with significant potential in pharmaceutical and agrochemical research. This pyrimidine derivative features a cyclohexylmethyl substituent at the 6-position and a thioxo group at the 2-position, which contribute to its distinct physicochemical properties. Recent studies highlight its role as a scaffold for drug discovery, particularly in modulating enzyme activity and protein-protein interactions.

The growing interest in sustainable synthetic methods has placed compounds like 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one at the forefront of green chemistry discussions. Researchers are exploring catalyst-free cyclization and microwave-assisted synthesis to optimize its production, addressing concerns about organic solvent waste—a topic frequently searched in academic databases. Its low ecotoxicity profile further aligns with the EPA’s Safer Choice Initiative, making it a candidate for eco-friendly applications.

From a pharmacological perspective, this compound’s thioxo-pyrimidine core exhibits hydrogen-bonding capacity, a feature often queried in AI-driven molecular docking simulations. Computational models suggest its utility in designing kinase inhibitors or antiviral agents, coinciding with rising searches for "broad-spectrum antiviral scaffolds" post-pandemic. Notably, its logP value (predicted ~2.8) indicates moderate lipophilicity, balancing cell membrane permeability and aqueous solubility—key parameters in ADMET optimization workflows.

In material science, the crystallinity of CAS 873403-46-4 has garnered attention for nonlinear optical (NLO) materials. Its π-conjugated system and polarizable thione group enable potential applications in organic photovoltaics, a trending topic in renewable energy forums. Patent analyses reveal its incorporation in OLED emissive layers, leveraging its thermal stability (decomposition >250°C) for high-performance displays.

Quality control protocols for 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one emphasize HPLC purity (>98%) and residual solvent analysis, reflecting industry demands for GMP-compliant intermediates. Analytical techniques like LC-MS and NMR (δ 1.2–1.8 ppm for cyclohexyl protons) are routinely employed, as documented in Open Access chemistry journals—a highly searched resource among synthetic chemists.

Emerging applications include its use as a ligand in transition metal catalysis, where the thione sulfur coordinates to palladium or copper centers. This aligns with the industrial shift toward cheaper catalysts, a frequent query in chemical engineering circles. Furthermore, its bioisosteric relationship to uracil derivatives sparks innovation in nucleic acid therapeutics, another rapidly growing field.

In conclusion, 873403-46-4 exemplifies the convergence of medicinal chemistry, green synthesis, and advanced materials. Its multifaceted utility underscores why it remains a highly cited compound in cross-disciplinary research, meeting both academic and industrial needs in an era prioritizing molecular diversity and sustainability.

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